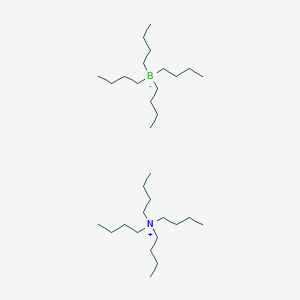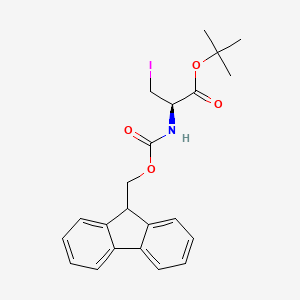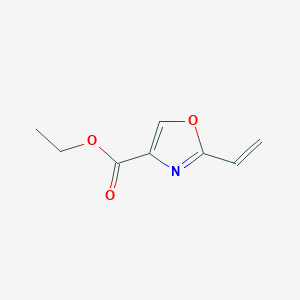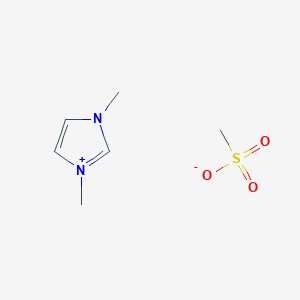![molecular formula C5H4N4O2 B1610138 咪唑并[1,2-a][1,3,5]三嗪-2,4(1H,3H)-二酮 CAS No. 67410-57-5](/img/structure/B1610138.png)
咪唑并[1,2-a][1,3,5]三嗪-2,4(1H,3H)-二酮
描述
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
科学研究应用
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has a broad spectrum of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
作用机制
Target of Action
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione, also known as Imidazo[1,2-a][1,3,5]triazine-2,4-diol, is recognized as an important scaffold in medicinal chemistry . The well-defined targets for this compound include a variety of enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 . This scaffold has been successfully used for the design of ligands for μ-opioid and A1 adenosine receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . For instance, it may inhibit the activity of certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Result of Action
The molecular and cellular effects of Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione’s action depend on its targets and the biochemical pathways it affects. Given its wide range of targets, this compound likely has diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic processes .
Cellular Effects
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Disclaimer: The information provided in this article is based on current knowledge and research
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazo[1,2-a][1,3,5]triazine derivatives involves the reaction of 2-amino-1,3,5-triazines with ketones. This process can be mediated by iodine (I2) and involves an annulation reaction . Another approach is a one-pot, multicomponent reaction that combines trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation . This method is efficient and can be performed under conventional heating as well.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involve scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalyst-free protocols are advantageous for industrial applications due to their efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: Substitution reactions, particularly at the amino group, can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2) for annulation reactions, trialkyl orthoesters, and cyanamide for multicomponent reactions . Reaction conditions often involve microwave irradiation or conventional heating to facilitate the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a][1,3,5]triazine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
Similar compounds to imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione include:
- Imidazo[1,2-a]pyrazines
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]thiazoles
Uniqueness
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its fused ring system, which provides a rigid and planar structure. This rigidity enhances its binding affinity to various molecular targets, making it a valuable scaffold in drug design .
属性
IUPAC Name |
1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAVYDCTUEOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452030 | |
| Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67410-57-5 | |
| Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)









![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)


